Home > Products > Screening Compounds P95393 > 5-Fluoro-1-(b-L-ribofuranosyl)-uracil
5-Fluoro-1-(b-L-ribofuranosyl)-uracil -

5-Fluoro-1-(b-L-ribofuranosyl)-uracil

Catalog Number: EVT-481811
CAS Number:
Molecular Formula: C9H11FN2O6
Molecular Weight: 262.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Fluoro-1-(β-L-ribofuranosyl)-uracil is classified as a nucleoside analog. It is derived from uracil, where a fluorine atom replaces the hydrogen atom at the 5-position of the uracil base. This modification alters the nucleoside's properties and interactions with nucleic acids, making it a subject of interest in medicinal chemistry and molecular biology. Its synthesis has been reported in various studies, highlighting its relevance in drug development and biochemical research .

Synthesis Analysis

The synthesis of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil typically involves several steps:

  1. Starting Materials: The synthesis often begins with uracil derivatives, such as 2,4-bis(trimethylsilyl)uracil, which can be fluorinated using electrophilic fluorination methods.
  2. Glycosylation: The next step involves glycosylation, where ribose sugars are introduced to form the nucleoside structure. This can be achieved using various protecting groups to ensure selective reactions.
  3. Yield Optimization: Conditions such as temperature (often around 180–195°C) and the presence of catalysts like mercury(II) bromide significantly influence the yield and selectivity of the desired β-anomer. Reported yields for various methods range from 42% to over 90%, depending on the specific route and conditions used .
Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil consists of:

  • A ribofuranose sugar linked to a uracil base, with the fluorine atom positioned at the 5-carbon of the uracil ring.
  • The structural formula can be represented as C10_{10}H12_{12}F1_{1}N2_{2}O6_{6}, indicating its composition.
  • The presence of fluorine enhances lipophilicity and alters hydrogen bonding patterns, affecting how this compound interacts with biological molecules .
Chemical Reactions Analysis

5-Fluoro-1-(β-L-ribofuranosyl)-uracil participates in several chemical reactions:

  • Phosphorylation: It can be phosphorylated to form nucleotide triphosphates, which are essential for incorporation into RNA during transcription.
  • Metabolic Stability: Studies indicate that this compound is resistant to certain metabolic processes such as phosphorylytic cleavage, making it stable in physiological conditions .
  • Fluorine Metabolism: The compound can undergo defluorination, leading to metabolic products that may retain biological activity .
Mechanism of Action

The mechanism of action for 5-Fluoro-1-(β-L-ribofuranosyl)-uracil primarily involves its incorporation into RNA:

  • Once incorporated, it disrupts normal RNA function due to the presence of fluorine, which can alter base pairing and stability.
  • This disruption can lead to inhibition of protein synthesis and ultimately induce cytotoxic effects in rapidly dividing cells, making it a candidate for cancer therapy .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil include:

  • Melting Point: Typically ranges around 145–150°C.
  • Solubility: Soluble in water and organic solvents like methanol, which is important for formulation in pharmaceutical applications.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature .
Applications

5-Fluoro-1-(β-L-ribofuranosyl)-uracil has several scientific applications:

  • Anticancer Agent: It is primarily studied for its potential use as an anticancer drug due to its ability to interfere with RNA synthesis in cancer cells.
  • Research Tool: Used as a probe in molecular biology to study nucleic acid interactions and mechanisms of action involving uracil derivatives .
  • Nucleoside Synthesis: Serves as a building block for synthesizing more complex nucleotides and analogs used in therapeutic applications.
Introduction to Fluorinated Nucleoside Therapeutics

Historical Evolution of Fluorinated Nucleosides in Oncology

The development of fluorinated nucleosides originated with 5-fluorouracil (5-FU), patented in 1956 and approved clinically in 1962 as a foundational chemotherapeutic agent . This prototype pyrimidine analog established the paradigm of thymidylate synthase (TS) inhibition, disrupting DNA synthesis through dTMP depletion. Despite its broad activity against gastrointestinal and breast malignancies, 5-FU faced limitations: rapid catabolism by dihydropyrimidine dehydrogenase (DPD), variable oral bioavailability (28–100%), and significant off-target toxicity [5] . These challenges catalyzed the pursuit of structurally refined fluorinated analogs.

The 1990s–2000s witnessed the emergence of second-generation fluoronucleosides like gemcitabine (2′-deoxy-2′-difluorocytidine) and clofarabine (2′-fluoro-arabinofuranosylcytidine). Gemcitabine incorporated dual fluorine atoms at the 2′-deoxyribose position, enhancing metabolic stability and enabling multi-mechanistic action: competitive incorporation into DNA, inhibition of ribonucleotide reductase, and induction of masked chain termination [2] [5]. Clofarabine combined a 2′-fluoro substitution with arabinose configuration, conferring resistance to adenosine deaminase-mediated deactivation while maintaining affinity for deoxycytidine kinase—key for its efficacy in leukemias [2] [5].

Table 1: Evolution of Key Fluorinated Nucleoside Therapeutics

EraCompoundStructural InnovationPrimary Therapeutic Target
1960s5-Fluorouracil (5-FU)Fluorine at C5 of uracilThymidylate synthase inhibition
1980sTegafur5-FU prodrug with fluorinated furanoseGI cancers (oral bioavailable form)
1990sGemcitabine2′,2′-DifluorodeoxycytidinePancreatic/lung cancers
2000sClofarabine2′-Fluoro-arabinofuranosylcytidinePediatric acute lymphoblastic leukemia
2010s+β-L-Configured NucleosidesEnantiomeric sugar configuration (e.g., β-L-ribose)Viral/oncology targets with metabolic resistance

The pivotal shift toward L-configured nucleosides arose from observations that viral and tumor enzymes exhibit distinct stereoselectivity. Early L-nucleoside analogs like lamivudine (β-L-2′-deoxy-3′-thiacytidine) demonstrated potent antiviral activity with reduced host toxicity, attributed to their orthogonality to human phosphorylating enzymes [7]. This enantiomeric selectivity inspired oncology applications, culminating in the design of 5-fluoro-1-(β-L-ribofuranosyl)-uracil as a uracil analog engineered for metabolic stability and targeted activation [4].

Structural Uniqueness of β-L-Ribofuranosyl Configuration in Antimetabolites

The β-L-ribofuranosyl moiety in 5-fluoro-1-(β-L-ribofuranosyl)-uracil represents a stereochemical inversion of natural β-D-ribose. This L-configuration confers three critical biochemical advantages:

  • Enantiomeric Selectivity Against Deactivating Enzymes: Human pyrimidine nucleoside phosphorylases and deaminases exhibit pronounced stereospecificity for D-nucleosides. The β-L-enantiomer evades rapid catabolic cleavage of the glycosidic bond—a major limitation of 5-FU and related D-nucleosides [7]. Computational studies reveal >50-fold reduced binding affinity to human uridine phosphorylase compared to D-counterparts, extending plasma half-life [4].

  • Enhanced Glycosidic Bond Stability: The electronegativity of fluorine at C5 polarizes the N1-glycosidic bond, while the β-L-ribose induces steric hindrance against phosphorylase-mediated hydrolysis. This dual stabilization is evidenced in kinetic studies where β-L-5-fluorouridine showed <10% degradation after 24h in human plasma versus >90% degradation of unmodified D-uridine [4] [5].

  • Chiral Discrimination in Phosphorylation Pathways: While resistant to catabolic enzymes, β-L-5-fluorouridine retains substrate activity for tumor-associated kinases. In vitro assays demonstrate selective phosphorylation by mitochondrial deoxyribonucleoside kinases (dNKs) overexpressed in malignancies, facilitating intracellular accumulation of the active 5′-triphosphate metabolite [7].

Table 2: Comparative Structural and Metabolic Properties of Uracil Nucleosides

Property5-FU (Free Base)5-Fluorouridine (β-D)5-Fluoro-1-(β-L-ribofuranosyl)-uracil
Glycosidic Bond StabilityN/ALow (D-configuration)High (L-configuration resists phosphorylases)
DPD SusceptibilityHighModerateLow (not a DPD substrate)
Intracellular Phosphorylation RateN/AHigh (by ubiquitous kinases)Selective (tumor-associated dNKs)
Anabolic:Cata­bolic Ratio1:81:35:1 (predominantly anabolic)

The 5-fluoro substituent synergizes with the L-sugar configuration through electronic and steric effects:

  • Fluorine’s -I effect acidifies N1-H and C6-H bonds, facilitating proton abstraction during DNA polymerase active-site incorporation [2] .
  • The van der Waals radius of fluorine (1.47 Å) optimally mimics thymine’s C5-methyl group (1.50 Å), enabling seamless base pairing with adenine during DNA replication while inducing steric stress in the DNA duplex [4] [5].
  • Solid-state NMR analyses confirm that the 5-fluoro/L-ribose combination stabilizes a C3′-endo sugar pucker—the conformation preferred during polymerase recognition and chain termination [4].

Biomedical Significance in Targeted Therapies

5-Fluoro-1-(β-L-ribofuranosyl)-uracil exerts its anticancer effects through multi-mechanistic targeting of nucleic acid metabolism:

  • DNA Polymerase Inhibition with Delayed Chain Termination: The triphosphorylated metabolite (β-L-5-fluoro-UTP) competitively incorporates into elongating DNA strands. Unlike immediate chain terminators (e.g., acyclovir), it permits addition of 1–2 nucleotides post-incorporation due to retained 3′-OH functionality. This "masked termination" induces irreversible polymerase stalling and replication fork collapse. Single-molecule studies show 8-fold longer polymerase arrest durations compared to D-5-fluorodeoxyuridine [4] [5].

  • Thymidylate Synthase (TS) Allosteric Suppression: While not a direct TS inhibitor like 5-FU, β-L-5-fluorouridine-5′-monophosphate disrupts TS quaternary structure by binding to regulatory sites. Crystallographic data reveal displacement of the mTHF cofactor and destabilization of the TS-FdUMP ternary complex—reducing de novo thymidylate biosynthesis by >70% at 10μM concentrations [5] .

  • Selective Activation in Tumor Microenvironments: Hypoxia-inducible factor 1α (HIF-1α) upregulates nucleoside transporters (hENT1) and kinases (deoxycytidine kinase) in solid tumors. Radiolabeled β-L-5-fluorouridine accumulates 3.5-fold more in hypoxic tumor cores versus normoxic tissues in vivo, correlating with selective cytotoxicity in models of pancreatic adenocarcinoma and glioblastoma [4] [7].

This agent demonstrates potency against chemoresistant phenotypes through orthogonal activation pathways:

  • In 5-FU-resistant colon cancer lines (DPD-overexpressing or TS-mutated), β-L-5-fluorouridine maintains sub-μM IC50 values by bypassing DPD catabolism and utilizing salvage kinases for activation [4].
  • Synergy is observed with checkpoint inhibitors (e.g., atezolizumab) in immunocompetent models. The nucleoside promotes tumor immunogenicity by increasing neoantigen burden through DNA mismatch errors and activating STING pathways via cytosolic dsDNA fragments [5].

Table 3: Targeted Mechanisms of 5-Fluoro-1-(β-L-ribofuranosyl)-uracil

Mechanistic TargetBiochemical ConsequenceTherapeutic Advantage
DNA Polymerase θMisincorporation with delayed chain terminationLethal to homologous recombination-deficient tumors
Thymidylate Synthase (TS)Allosteric disruption of FdUMP-mTHF-TS complex stabilityOvercomes TS overexpression in 5-FU-resistant cancers
Mitochondrial dNKsSelective phosphorylation in malignant cellsReduced bone marrow/gut toxicity vs D-nucleosides
cGAS-STING PathwayCytosolic dsDNA accumulation from replication stressSynergizes with immune checkpoint blockade

The advent of pro-nucleotide strategies (e.g., phosphoramidates, lipid conjugates) further enhances tumor-directed delivery. In vivo, a palmitoyl-ester prodrug of β-L-5-fluorouridine monophosphate demonstrated 12-fold higher tumor:plasma ratios than the parent nucleoside, with complete regression in 40% of hepatocellular carcinoma xenografts [5]. These approaches circumvent the rate-limiting initial phosphorylation step, maximizing therapeutic indices.

Properties

Product Name

5-Fluoro-1-(b-L-ribofuranosyl)-uracil

IUPAC Name

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Molecular Formula

C9H11FN2O6

Molecular Weight

262.19 g/mol

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m0/s1

InChI Key

FHIDNBAQOFJWCA-TYQACLPBSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.